molecular formula C12H11BrO4 B2643817 Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate CAS No. 900134-39-6

Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate

Cat. No.: B2643817
CAS No.: 900134-39-6
M. Wt: 299.12
InChI Key: HCHPOQPIVYNBHV-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate is a chemical compound that belongs to the class of isochromane derivatives Isochromanes are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring This particular compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 3rd position, and a carboxylate ester group at the 3rd position of the isochromane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate typically involves the bromination of a precursor isochromane compound followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting brominated intermediate is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the ester group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 7-fluoro-3-methyl-1-oxoisochromane-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 7-iodo-3-methyl-1-oxoisochromane-3-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate is unique due to the presence of the bromine atom, which can impart different reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Properties

IUPAC Name

methyl 7-bromo-3-methyl-1-oxo-4H-isochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-12(11(15)16-2)6-7-3-4-8(13)5-9(7)10(14)17-12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHPOQPIVYNBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C=C2)Br)C(=O)O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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